methyl {8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a benzylpiperidine moiety, which is known for its significant pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves a multi-step process. The initial step involves the preparation of the chromen-2-one core structure, which is achieved through the condensation of salicylaldehyde with acetic anhydride. This is followed by the introduction of the benzylpiperidine moiety through a nucleophilic substitution reaction. The final step involves the esterification of the hydroxyl group with methyl acetate under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. The use of green chemistry principles, such as solvent-free reactions and the use of eco-friendly reagents, can also be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl {8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.
Substitution: The benzylpiperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and strong bases.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of various substituted benzylpiperidine derivatives.
Scientific Research Applications
Methyl {8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl {8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets in the body. The benzylpiperidine moiety is known to interact with acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are a hallmark.
Comparison with Similar Compounds
Methyl {8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate can be compared with other similar compounds, such as:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with a similar mechanism of action.
Galantamine: A natural alkaloid that also inhibits acetylcholinesterase.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct pharmacological properties. The presence of the chromen-2-one core and the benzylpiperidine moiety allows for a multifaceted interaction with biological targets, making it a promising candidate for further research and development.
Biological Activity
Methyl {8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the chromenone derivative class. Its unique structure, which integrates a benzylpiperidine moiety with a chromenone core, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉N₁O₃. The compound features multiple functional groups, including hydroxyl (-OH), ester (-COO), and amine (-NH) functionalities, which are critical for its interaction with biological targets.
1. Antioxidant Properties
Chromone derivatives, including this compound, are known for their antioxidant activity. Studies indicate that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress-related damage .
2. Neuroactive Effects
The presence of the benzylpiperidine moiety suggests potential interactions with neurotransmitter systems, particularly in the modulation of dopamine and serotonin receptors. This characteristic positions the compound as a candidate for treating neurological disorders such as Alzheimer's disease and other cognitive impairments .
3. Antimicrobial Activity
Research has shown that coumarin derivatives exhibit significant antimicrobial properties. This compound may share these properties due to its structural similarities with known antimicrobial agents .
The biological activity of methyl {8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-y}acetate can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups in the structure enhance the compound's ability to donate electrons and neutralize free radicals.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter breakdown, such as acetylcholinesterase (AChE), thereby increasing the availability of acetylcholine in synapses .
- Receptor Modulation : The piperidine ring may facilitate binding to various receptors, influencing neurotransmission and potentially leading to therapeutic effects in mood disorders and neurodegenerative diseases.
Comparative Analysis with Related Compounds
To better understand the unique properties of methyl {8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-y}acetate, a comparison with structurally similar compounds can be insightful.
Compound Name | Structure Features | Biological Activity |
---|---|---|
7-Hydroxyflavone | Hydroxylated flavonoid | Antioxidant, anti-inflammatory |
Benzylpiperidine | Piperidine derivative | Neuroactive effects |
4-Methylcoumarin | Coumarin derivative | Antimicrobial properties |
This table highlights how methyl {8-[ (4-benzylpiperidin -1 -yl)methyl]-7-hydroxy -4-methyl -2 -oxo -2H -chromen -3 -yl}acetate combines features from both chromenone and piperidine structures, potentially providing synergistic effects not observed in simpler derivatives.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of biological activities of various chromenone derivatives. For instance:
- Antioxidant Activity : A study demonstrated that specific modifications to the chromenone structure significantly enhanced its radical scavenging capacity .
- Neuroprotective Effects : Research indicated that compounds similar to methyl {8-[ (4-benzylpiperidin -1 -yl)methyl]-7-hydroxy -4-methyl -2 -oxo -2H -chromen -3 -yl}acetate exhibited protective effects against neuronal cell death in models of oxidative stress .
Properties
Molecular Formula |
C26H29NO5 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
methyl 2-[8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C26H29NO5/c1-17-20-8-9-23(28)22(25(20)32-26(30)21(17)15-24(29)31-2)16-27-12-10-19(11-13-27)14-18-6-4-3-5-7-18/h3-9,19,28H,10-16H2,1-2H3 |
InChI Key |
OHJLFBSVGCEVNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCC(CC3)CC4=CC=CC=C4)O)CC(=O)OC |
Origin of Product |
United States |
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